3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile

Medicinal chemistry CNS drug discovery Structure-property relationships

Select this compound for its unique meta-cyanobenzoyl substitution on the 1,2,5-thiadiazol-3-yl-piperazine scaffold. Unlike para-substituted or heteroaryl carbonyl analogs, the meta-cyano vector provides distinct hydrogen-bond acceptor geometry, crucial for differential 5-HT1A binding kinetics. With drug-like CNS properties (XLogP3=1.5, TPSA=101 Ų), a versatile benzonitrile handle for rapid SAR expansion, and potential patentability outside the Euro-Celtique estate, this is a strategic inclusion for focused serotonin receptor screening libraries.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 2097864-46-3
Cat. No. B2609723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile
CAS2097864-46-3
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H13N5OS/c15-9-11-2-1-3-12(8-11)14(20)19-6-4-18(5-7-19)13-10-16-21-17-13/h1-3,8,10H,4-7H2
InChIKeyXLOJCOKWBDSKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile (CAS 2097864-46-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile (CAS 2097864-46-3) is a heterocyclic small molecule (MW 299.35 g/mol, molecular formula C₁₄H₁₃N₅OS) comprising a 1,2,5-thiadiazole core linked via a piperazine spacer to a meta-cyanobenzoyl group [1]. The 1,2,5-thiadiazol-3-yl-piperazine scaffold is a recognized pharmacophore with demonstrated affinity for serotonin 5-HT₁A receptors in structurally related amino acid derivatives, showing selective binding versus α₁-adrenergic and dopamine D₂, D₃, and D₄ receptors [2]. The compound is commercially available through Life Chemicals (catalog F6549-1013) with stated purity confirmed by LCMS and/or 400 MHz NMR . Unlike many in-class analogs that bear para-substituted benzoyl or heteroaryl carbonyl groups, the meta-cyanobenzoyl substitution pattern confers distinct electronic and steric properties relevant to target engagement and selectivity profiling [1].

Why Generic Substitution Fails for 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile: Meta-Cyanobenzoyl vs. Para-Analogs and Heteroaryl Alternatives


In-class compounds sharing the 1,2,5-thiadiazol-3-yl-piperazine core cannot be simply interchanged because the carbonyl-linked aromatic substituent dictates both physicochemical properties and target-binding pharmacology. The target compound's meta-cyanobenzoyl group (XLogP3 = 1.5, TPSA = 101 Ų) [1] occupies a distinct drug-like property space compared to para-cyanobenzoyl analogs such as 4-(piperazine-1-carbonyl)benzonitrile (CAS 220470-49-5, MW 215.25, lacking the thiadiazole moiety entirely) , and heteroaryl-substituted congeners such as 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097920-72-2, MW 331.4, TPSA differs due to benzothiazole) [2]. The meta- versus para-substitution pattern on the benzonitrile ring alters the vector of the cyano group relative to the piperazine carbonyl, which directly impacts hydrogen-bond acceptor geometry and potential interactions with receptor binding pockets. Furthermore, the 1,2,5-thiadiazole isomer specifically enhances carbanion stabilization and metabolic stability compared to 1,3,4-thiadiazole isomers commonly employed in antimicrobial analogs [3].

Quantitative Differentiation Evidence for 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile: Comparative Physicochemical, Structural, and Scaffold-Level Analysis


Meta-Cyanobenzoyl vs. Para-Cyanobenzoyl Substitution: Physicochemical Property Differentiation

The target compound bearing a meta-cyanobenzoyl substituent (XLogP3 = 1.5, TPSA = 101 Ų, MW = 299.35) [1] occupies a distinct lipophilicity-polarity space relative to the para-cyanobenzoyl analog 4-(piperazine-1-carbonyl)benzonitrile (MW = 215.25, TPSA = 56 Ų estimated, lacks thiadiazole ring) . The meta-substitution pattern alters the spatial orientation of the nitrile group, which functions as a hydrogen-bond acceptor, compared to para-substituted analogs where the cyano vector is collinear with the carbonyl-piperazine axis. Additionally, within the 1,2,5-thiadiazol-3-yl-piperazine subfamily, the meta-cyanobenzoyl congener (MW 299.35) is significantly lighter and less lipophilic than the benzothiazole-carbonyl analog (CAS 2097920-72-2, MW 331.4, contains additional sulfur) [2], offering advantages in ligand efficiency metrics for fragment-based or lead-optimization campaigns.

Medicinal chemistry CNS drug discovery Structure-property relationships

1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole Isomer: Metabolic Stability and Electronic Profile Differentiation

The 1,2,5-thiadiazole isomer present in the target compound confers distinct electronic properties compared to the more commonly employed 1,3,4-thiadiazole isomer found in antimicrobial and anticholinesterase piperazine derivatives [1]. The 1,2,5-thiadiazole ring enhances carbanion stabilization at the carbon-bound substituents while destabilizing carbenium ion formation [2], which has implications for oxidative metabolism. This is in contrast to 1,3,4-thiadiazole-piperazine derivatives (e.g., compounds in the series tested for antimicrobial activity against Vibrio cholerae and Bacillus subtilis), where the different nitrogen atom arrangement produces a distinct electrostatic potential surface [1]. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to WAY-100635 have demonstrated potent 5-HT₁A receptor affinity with selectivity over α₁-adrenergic and dopamine D₂/D₃/D₄ receptors [3], whereas 1,3,4-thiadiazole-piperazine analogs have been primarily explored for antimicrobial and anticholinesterase applications [1], indicating divergent biological target profiles driven by the thiadiazole isomer.

Metabolic stability Heterocyclic chemistry Isomer selection

Commercial Availability as a Defined Screening Compound: Procurement Differentiation vs. Custom Synthesis

The target compound is available as a pre-defined catalog item from Life Chemicals (catalog F6549-1013) with purity assured to >90% as confirmed by LCMS and/or 400 MHz NMR . The listed price point is $109.00 for 25 mg (as of September 2023) [1]. This contrasts with closely related analogs such as 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097920-72-2) and 1-(1-benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097858-98-3), which are available through different vendor channels with varying purity specifications and lead times [2]. The benzonitrile moiety's synthetic handle (cyano group) further enables downstream diversification via hydrolysis to amide/carboxylic acid, tetrazole formation, or reduction to aminomethyl, providing a versatile entry point that heteroaryl carbonyl analogs do not equivalently offer [3].

Chemical sourcing Screening library Procurement

Patent Landscape and Freedom-to-Operate: Thiadiazolylpiperazine Scaffold for Pain, Depression, and Anxiety Indications

The 1,2,5-thiadiazol-3-yl-piperazine scaffold is the subject of patents assigned to Euro-Celtique S.A. (US6974818B2, US20060074090A1, WO2003074520A1) covering methods for treating or preventing pain, depression, anxiety, urinary incontinence, ulcer, inflammatory bowel disease, irritable bowel syndrome, addictive disorders, and Parkinson's disease [1][2]. The generic Markush formulas in these patents encompass compounds of formula [R₁]-C₁=NSN=C₁-N₁CCN(C(=O)C)-CC₁-[R₃]-[R₄], which structurally covers the target compound's core [1]. However, the target compound's specific meta-cyanobenzoyl substitution is not explicitly exemplified in the primary pain patent US6974818B2 [1], suggesting potential freedom-to-operate space for novel composition-of-matter claims. This contrasts with the extensively exemplified amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine (WAY-100635 analogs) whose 5-HT₁A receptor binding is comprehensively mapped [3].

Pain therapeutics CNS disorders Patent landscape

Recommended Research and Procurement Scenarios for 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile (CAS 2097864-46-3)


CNS Lead Discovery: 5-HT₁A Receptor-Focused Screening Cascades

The 1,2,5-thiadiazol-3-yl-piperazine scaffold's established 5-HT₁A receptor affinity profile [1], combined with the target compound's CNS-favorable physicochemical properties (XLogP3 = 1.5, TPSA = 101 Ų) [2], makes it a rational inclusion in serotonin receptor-focused screening libraries. The meta-cyanobenzoyl group provides a distinct hydrogen-bond acceptor geometry versus para-substituted analogs, potentially conferring differential binding kinetics or functional selectivity at 5-HT₁A versus off-target receptors. This compound is most appropriately deployed in radioligand displacement assays using [³H]8-OH-DPAT at human recombinant 5-HT₁A receptors, with selectivity counterscreening against α₁-adrenergic and dopamine D₂ receptors, following the assay framework established for WAY-100635-related 1,2,5-thiadiazole derivatives [1].

Structure-Activity Relationship (SAR) Expansion: Benzonitrile Diversification Platform

The benzonitrile group serves as a versatile synthetic handle for downstream SAR expansion: the cyano moiety can be hydrolyzed to the corresponding carboxylic acid or primary amide, converted to a tetrazole via [3+2] cycloaddition with azide, or reduced to the aminomethyl analog [2]. This diversification potential distinguishes the target compound from thiadiazolyl-piperazine analogs bearing heteroaryl carbonyl groups (benzothiazole, benzofuran, thiophene) where the carbonyl-linked moiety offers fewer straightforward chemical modification pathways. Procurement of 25–100 mg quantities enables the generation of a focused 5–10 member library for systematic exploration of the benzonitrile-derived substructure's contribution to target affinity and selectivity.

Patent Circumvention Strategy: Composition-of-Matter for Pain and Mood Disorder Indications

Organizations seeking to develop thiadiazolylpiperazine-based therapeutics for pain, depression, or anxiety indications outside the scope of the Euro-Celtique patent estate (US6974818B2, US20060074090A1) [3][4] can evaluate this compound as a potential lead matter. Since the meta-cyanobenzoyl substitution is not explicitly exemplified in the dominant patent family [3], the compound may represent patentable composition-of-matter with the potential for method-of-use claims in neurological indications. Initial profiling should include broad receptor screening panels (Eurofins/Cerep) to establish a selectivity fingerprint that differentiates this compound from exemplifications in the existing patent art.

Computational Chemistry and Docking Studies: Meta-Substitution Pharmacophore Modeling

The well-defined structure and computed properties (XLogP3 = 1.5, TPSA = 101 Ų, 2 rotatable bonds, HBA = 6) [2] make this compound suitable for computational modeling studies. The meta-cyanobenzoyl group presents a distinct pharmacophoric feature for docking into 5-HT₁A receptor homology models or crystal structures, with the nitrile serving as a vector-specific hydrogen-bond acceptor. Comparative docking studies against para-cyanobenzoyl and benzothiazole-carbonyl analogs can provide in silico rationale for the observed (or predicted) selectivity differences, guiding the design of the next iteration of analogs before committing to synthesis.

Quote Request

Request a Quote for 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.